Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-

Estrogen Receptor Binding Geometric Isomerism SERM Pharmacology

Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- (CAS 15917-50-7), systematically known as (Z)-desethyl methyl tamoxifen, is a triphenylethylene derivative belonging to the selective estrogen receptor modulator (SERM) class. It is structurally characterized as a tamoxifen analogue in which the central olefinic butenyl side chain of the parent drug is truncated by one carbon, resulting in a propenyl (C-methyl) substituent.

Molecular Formula C25H27NO
Molecular Weight 357.5 g/mol
CAS No. 15917-50-7
Cat. No. B173295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
CAS15917-50-7
Synonyms(Z)-2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine
Molecular FormulaC25H27NO
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
InChIInChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
InChIKeyYBZBQYHSLRTDHL-QQTULTPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 15917-50-7: (Z)-Desethyl Methyl Tamoxifen Identity and Impurity Standard Procurement Overview


Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- (CAS 15917-50-7), systematically known as (Z)-desethyl methyl tamoxifen, is a triphenylethylene derivative belonging to the selective estrogen receptor modulator (SERM) class [1]. It is structurally characterized as a tamoxifen analogue in which the central olefinic butenyl side chain of the parent drug is truncated by one carbon, resulting in a propenyl (C-methyl) substituent. This compound is officially designated as Tamoxifen Citrate Impurity D (Z-Isomer) in the European Pharmacopoeia (EP) and is primarily procured as a high-purity reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [2].

Why Generic Substitution Fails for CAS 15917-50-7: The Risk of Interchanging Tamoxifen Analogues


Substituting CAS 15917-50-7 with a generic tamoxifen analogue or an alternative impurity standard is not scientifically valid due to fundamental differences in molecular geometry, side-chain length, and regulatory recognition. Tamoxifen-like compounds exhibit extreme isomer-dependent pharmacology: the Z-isomer acts as an antiestrogen, while the E-isomer is estrogenic, with a quantitative difference in estrogen receptor (ER) binding affinity exceeding 100-fold [1]. Furthermore, the C-methyl side chain of this compound, as opposed to the C-ethyl side chain of tamoxifen, alters off-target protein interactions such as calmodulin inhibition [2]. For analytical quality control, only the EP-defined (Z)-isomer of this specific desethyl methyl analogue can serve as a valid system suitability marker for Impurity D; using an incorrect isomer or a different homologue will generate invalid analytical results and compromise regulatory filing data integrity.

Quantitative Differentiation Evidence for CAS 15917-50-7 Against Closest Analogs


Z-Configuration Confers Functional Antiestrogen Identity with >100-Fold ER Binding Superiority Over E-Isomer

The (Z)-geometry of CAS 15917-50-7 is the critical determinant of its antiestrogenic character. This is established through a class-level inference from tamoxifen, where the Z-isomer binds to estrogen receptors (ERs) with over 100-fold greater affinity than the E-isomer and functions as an ER antagonist, whereas the E-isomer acts as an agonist [1]. This stereochemical requirement is conserved across triphenylethylene SERMs, meaning that procurement of the specified (Z)-isomer (CAS 15917-50-7) is essential for any application where antiestrogenic activity or accurate representation of the active impurity configuration is required, as opposed to the (E)-isomer (CAS 31750-45-5) which would exhibit estrogenic activity.

Estrogen Receptor Binding Geometric Isomerism SERM Pharmacology Antiestrogen Activity

Methyl-for-Ethyl Side Chain Substitution Diminishes Calmodulin Inhibition Compared to Parent Tamoxifen

The replacement of the tamoxifen ethyl group on the central olefinic carbon by a methyl group, which defines the structure of CAS 15917-50-7, directly reduces its ability to inhibit the calcium-binding protein calmodulin. A structure-activity study by Rowlands et al. demonstrated that this methyl-for-ethyl substitution diminishes calmodulin inhibition, as measured through calmodulin-dependent cyclic AMP phosphodiesterase (PDE) activity [1]. This provides a direct, publication-backed differentiation from tamoxifen (CAS 10540-29-1), which retains the ethyl side chain and correspondingly higher calmodulin antagonism.

Calmodulin Antagonism Side-Chain SAR Off-Target Activity PDE Inhibition

Defined EP Identity as Tamoxifen Impurity D (Z-Isomer) Enables Validated Regulatory QC Applications

CAS 15917-50-7 is officially designated as Tamoxifen Citrate Impurity D (Z-Isomer) in the European Pharmacopoeia [1]. This regulatory identity distinguishes it from all other tamoxifen-related impurities and analogues. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial tamoxifen production [2]. Tamoxifen drug substance specifications limit Impurity D to ≤0.3% [3], making procurement of an authentic, well-characterized standard essential for demonstrating compliance.

Pharmaceutical Impurity Standard European Pharmacopoeia Method Validation Quality Control

Physicochemical Property Differentiation: Molecular Weight, LogP, and Aqueous Solubility Distinguish from Parent Tamoxifen

CAS 15917-50-7 has a molecular weight of 357.49 g/mol (C25H27NO), which is lower than tamoxifen (371.51 g/mol, C26H29NO) by 14.02 Da, corresponding precisely to the one methylene (-CH2-) difference in the side chain [1]. The compound exhibits a calculated LogP of 5.606 and very low aqueous solubility of approximately 0.012 g/L at 25°C . These distinct physicochemical parameters enable unambiguous LC-MS identification and chromatographic separation from tamoxifen and its other impurities.

Physicochemical Properties LogP Solubility Molecular Weight

Priority Application Scenarios for CAS 15917-50-7 Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: HPLC System Suitability and Impurity D Quantification

CAS 15917-50-7 is the definitive reference standard for identification and quantification of Tamoxifen Citrate EP Impurity D during batch release testing, stability studies, and ANDA submissions. Its use is mandated by EP monograph requirements where Impurity D must be controlled at ≤0.3%. The compound's distinct retention time (RT ~22.0 min on reversed-phase HPLC) and mass spectral signature (m/z 357.49 [M+H]+) enable unequivocal detection in tamoxifen drug substance and tablet formulations [1]. Forced degradation studies requiring a characterized Impurity D standard also rely on this compound.

Structure-Activity Relationship Studies on Tamoxifen Side-Chain Length and Off-Target Pharmacology

For medicinal chemistry programs investigating SERM side-chain structure-activity relationships, CAS 15917-50-7 serves as a C-methyl probe compound. Compared to tamoxifen (C-ethyl), this compound exhibits reduced calmodulin inhibition while retaining antiestrogenic Z-configuration ER binding [2]. This makes it a valuable tool for dissecting ER-mediated versus calmodulin-mediated effects of triphenylethylene analogs in breast cancer cell lines such as MCF-7.

Isomer-Specific Cannabinoid Receptor Pharmacology Screening

Given emerging evidence that tamoxifen isomers and metabolites exhibit distinct affinity and functional activity at cannabinoid receptors (CB1R and CB2R), CAS 15917-50-7 represents a structurally simplified Z-isomer probe lacking the phenolic hydroxylation found in endoxifen and 4-hydroxytamoxifen [3]. This allows researchers to interrogate the contribution of the Z-olefin geometry to cannabinoid receptor engagement independently of hydroxyl group effects.

Analytical Method Development for Isomer-Specific Tamoxifen Metabolite Profiling

The compound is used as a reference marker in UPLC-MS/MS methods designed to separate and quantify (Z)-isomers from (E)-isomers of tamoxifen and its metabolites in biological matrices . Its well-defined chromatographic behavior facilitates accurate peak identification in pharmacokinetic studies and therapeutic drug monitoring, where isomer-specific quantification is essential for correlating drug exposure with clinical outcomes.

Quote Request

Request a Quote for Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.